molecular formula C9H11BrOS B1386287 3-[(4-Bromophenyl)sulfanyl]propan-1-ol CAS No. 5738-82-9

3-[(4-Bromophenyl)sulfanyl]propan-1-ol

Cat. No.: B1386287
CAS No.: 5738-82-9
M. Wt: 247.15 g/mol
InChI Key: RQMJZYLVSPXCFD-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]propan-1-ol (CAS: 5738-82-9) is a sulfur-containing aromatic alcohol characterized by a propanol backbone linked to a 4-bromophenyl group via a sulfanyl (-S-) bridge. Its molecular formula is C₉H₁₁BrOS, with a molecular weight of 247.15 g/mol (calculated based on atomic weights). The bromine atom at the para position of the phenyl ring enhances its electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMJZYLVSPXCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromothiophenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The thioether linkage and bromophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

3-(2-Bromophenyl)propan-1-ol (CAS: Not explicitly listed)

  • Structure : Lacks the sulfanyl bridge; bromine is at the ortho position.
  • Synthesis : Prepared via reduction of 3-(2-bromophenyl)propionic acid, yielding 95% purity .
  • Reactivity : The ortho-bromo substitution may sterically hinder reactions compared to the para isomer.

3-(4-Bromo-2-chlorophenyl)propanoic acid (CAS: 358789-16-9)

  • Structure: Propanoic acid backbone with 4-bromo and 2-chloro substituents.
  • Properties : Molecular weight 254.65 g/mol ; the carboxylic acid group increases acidity (pKa ~4.5–5.0) compared to the alcohol .
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-[(4-Bromophenyl)sulfanyl]propan-1-ol C₉H₁₁BrOS 247.15 -OH, -S-
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 -OH
3-(4-Bromo-2-chlorophenyl)propanoic acid C₁₁H₈ClBrO₂ 254.65 -COOH

Sulfur-Containing Analogs

3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone

  • Structure : Features a ketone group and methyl-substituted phenyl ring.
  • Bioactivity : Exhibited strong inhibitory activity against SARS-CoV-2 main protease (Mpro), with binding affinity comparable to remdesivir .

3-(Methylsulfanyl)propan-1-ol (Methionol)

  • Structure : Methyl group replaces the bromophenyl moiety.
  • Applications : Imparts roasted/chocolate odors in wine; perception threshold in wine: 0.244 mg/L .
Compound Bioactivity/Application Key Structural Difference
This compound Potential drug intermediate Bromophenyl + sulfanyl
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone SARS-CoV-2 Mpro inhibition Ketone + diphenyl groups
Methionol Flavor compound in oenology Methyl + sulfanyl

Heterocyclic Derivatives

3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]quinazolinone (7A1)

  • Structure: Integrates a thiadiazole ring and quinazolinone core.
  • Synthesis : Condensation of phenacyl bromides under reflux (56% yield) .
  • Bioactivity: Not explicitly reported but structurally similar to anti-inflammatory oxadiazoles (e.g., 59.5–61.9% inhibition in carrageenan-induced edema models) .

Physicochemical and Reactivity Differences

  • Solubility: The sulfanyl group in this compound enhances lipophilicity compared to non-sulfur analogs like 3-(4-Bromophenyl)propan-1-ol (logP ~2.5 vs. ~2.1) .
  • Boiling Point: Higher than methionol due to bromine’s molecular weight contribution.
  • Reactivity : The sulfanyl bridge is susceptible to oxidation, forming sulfoxides or sulfones, unlike ether or alcohol analogs .

Biological Activity

3-[(4-Bromophenyl)sulfanyl]propan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromophenyl group attached to a sulfur atom and a propan-1-ol moiety. This configuration suggests potential for various chemical interactions, including hydrogen bonding and nucleophilic substitutions. The presence of the hydroxyl group (–OH) enhances its solubility and reactivity, making it a candidate for further biological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have evaluated its efficacy against various pathogens, revealing promising results.

Table 1: Antimicrobial Activity Overview

PathogenActivity ObservedReference
Staphylococcus aureus Moderate
Escherichia coli Moderate
Candida albicans Significant

The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it can be comparable to standard antibiotics in certain cases.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Cell Membrane Disruption : The compound may alter the integrity of microbial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for microbial survival or replication, similar to other antimicrobial agents.

Further research is necessary to clarify these mechanisms and identify specific molecular targets.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound. For instance:

  • Neurotoxicity Assessment : A study investigating a pyrazoline derivative of the compound assessed its effects on acetylcholinesterase activity in brain tissues. Results indicated potential neurotoxic effects, which warrant caution in therapeutic applications.
  • Antifungal Efficacy : Research on related thiophene derivatives highlighted their antifungal properties, suggesting that modifications in the sulfur-containing compounds can enhance their biological activity against fungal pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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